CBO-P11

VEGFR selectivity angiogenesis inhibition receptor binding

CBO-P11 is a macrocyclic 17-amino acid VEGFR-2 antagonist with a pre-installed alkyne-functional near-infrared dye for single-step click chemistry conjugation. Unlike linear peptides or small-molecule TKIs, its cyclic structure ensures proteolytic resistance and 3-month stock solution stability, streamlining long-term nanoparticle theranostic and in vivo angiogenesis research workflows.

Molecular Formula C94H145N29O25S
Molecular Weight 2113.4 g/mol
Cat. No. B12387859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBO-P11
Molecular FormulaC94H145N29O25S
Molecular Weight2113.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCSC)C(C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)C(C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN
InChIInChI=1S/C94H145N29O25S/c1-8-49(4)75-89(144)105-46-72(128)109-58(28-32-73(129)130)80(135)116-64(42-74(131)132)85(140)118-65(39-52-19-12-11-13-20-52)93(148)123-37-18-23-66(123)87(142)112-59(27-31-70(98)126)83(138)121-76(50(5)9-2)90(145)113-60(33-38-149-7)81(136)110-55(22-16-35-103-94(99)100)82(137)120-77(51(6)10-3)91(146)114-61(21-14-15-34-95)92(147)122-36-17-24-67(122)88(143)117-62(40-53-43-101-47-106-53)84(139)111-56(25-29-68(96)124)78(133)104-45-71(127)108-57(26-30-69(97)125)79(134)115-63(86(141)119-75)41-54-44-102-48-107-54/h11-13,19-20,43-44,47-51,55-67,75-77H,8-10,14-18,21-42,45-46,95H2,1-7H3,(H2,96,124)(H2,97,125)(H2,98,126)(H,101,106)(H,102,107)(H,104,133)(H,105,144)(H,108,127)(H,109,128)(H,110,136)(H,111,139)(H,112,142)(H,113,145)(H,114,146)(H,115,134)(H,116,135)(H,117,143)(H,118,140)(H,119,141)(H,120,137)(H,121,138)(H,129,130)(H,131,132)(H4,99,100,103)/t49-,50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,75-,76-,77-/m0/s1
InChIKeyIIMTWSBKFBVLLK-HPLWIMPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBO-P11: A VEGFR-2 Targeting Macrocyclic Peptide for Tumor Angiogenesis Research


CBO-P11 (cyclo-VEGI) is a macrocyclic 17-amino acid peptide derived from residues 79-93 of vascular endothelial growth factor (VEGF) that mediates binding to VEGF receptor-2 (VEGFR-2) [1]. It functions as a targeting ligand for tumor angiogenesis and is modified with an alkyne-functional near-infrared cyanine dye, enabling both "click" chemistry conjugation to azide-modified nanoparticles and fluorescence labeling for imaging applications [2].

Why CBO-P11 Cannot Be Substituted with Generic VEGFR-2 Inhibitors or Unmodified Peptides


Unlike small-molecule VEGFR-2 tyrosine kinase inhibitors (e.g., sorafenib, sunitinib) that target the intracellular ATP-binding domain, CBO-P11 binds specifically to the extracellular domain of VEGFR-2 as a competitive antagonist of VEGF165 . Furthermore, unmodified linear peptides targeting VEGFR-2 exhibit reduced stability and lack the near-infrared alkyne functionality that enables modular click-chemistry conjugation to nanoparticle delivery systems [1]. The compound's cyclic conformation confers enhanced proteolytic resistance relative to linear peptide analogs [2], making direct substitution with generic VEGFR-2 inhibitors or unfunctionalized peptides invalid for applications requiring targeted delivery or fluorescence imaging.

Quantitative Differentiation of CBO-P11 Against Comparable VEGFR-2 Targeting Agents


CBO-P11 Demonstrates Distinct VEGFR-1 vs VEGFR-2 Binding Affinity Compared to Broad-Spectrum Inhibitors

CBO-P11 exhibits differentiated binding kinetics across VEGFR subtypes. In competitive binding assays, CBO-P11 blocks VEGF165 binding to VEGFR-1 with an IC50 of 70 nM and to VEGFR-2 with an IC50 of 1.3 µM, demonstrating an approximately 18.6-fold higher potency for VEGFR-1 over VEGFR-2 under the reported assay conditions . This contrasts with broad-spectrum small-molecule VEGFR inhibitors (e.g., tivozanib) which potently inhibit VEGFR-1, -2, and -3 with sub-nanomolar IC50 values across all subtypes, lacking the receptor subtype differentiation observed with CBO-P11 .

VEGFR selectivity angiogenesis inhibition receptor binding

CBO-P11 Functional Anti-Angiogenic Potency in Cellular Assays vs Linear Peptide Analogs

CBO-P11 inhibits VEGF165-induced endothelial cell proliferation with an IC50 of 5.8 µM and migration with an IC50 of 8.2 µM . In head-to-head comparison with its linear peptide analog CBO-P23M (cyclo(RIKPHE), a hexamer encompassing residues 82-86 of VEGF), CBO-P11's 17-amino acid macrocyclic structure provides enhanced target engagement due to its larger interaction surface spanning residues 79-93. While both peptides reduce VEGF-A-induced VEGFR-2 and Erk1/2 phosphorylation, CBO-P11's extended sequence confers a structurally defined helical conformation in aqueous solution that linear or shorter cyclic analogs lack [1].

endothelial cell proliferation cell migration angiogenesis

CBO-P11 Click-Chemistry Functionalization Enables Modular Nanoparticle Conjugation Unavailable with Native Peptides

CBO-P11 is uniquely modified with a near-infrared cyanine dye bearing an alkyne function, enabling copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) to azide-modified nanoparticles [1]. In a validated conjugation system using poly(vinylidene fluoride) (PVDF) nanoparticles, CBO-P11-conjugated nanoparticles exhibited no cytotoxicity after 4 days of incubation in human brain endothelial cells and retained specific binding to VEGF receptors on porcine aortic endothelial cells as demonstrated by fluorescence uptake assays [2]. This functionalization capability is absent in unmodified VEGFR-2 targeting peptides and small-molecule inhibitors, which require separate chemical derivatization steps for conjugation.

click chemistry nanoparticle conjugation tumor targeting fluorescence imaging

CBO-P11 In Vivo Anti-Tumor Efficacy Validated Across Multiple Orthotopic Models

CBO-P11's anti-angiogenic activity has been validated in vivo using chick embryo chorioallantoic membrane assays and nude mouse models of human intracranial and syngeneic glioma, where it significantly blocked established tumor growth and improved survival without observable side effects [1]. In an osteosarcoma (OS) model using intratibially injected 143B cells in mice, CBO-P11 administered at 2 mg/kg/day via subcutaneous osmotic pumps significantly reduced tumor burden relative to vehicle-treated controls (p < 0.01), with combination therapy (CBO-P11 + KN-93) showing additive effects [2]. This multi-model validation distinguishes CBO-P11 from many VEGFR-2 targeting research tools that lack comprehensive in vivo efficacy characterization.

in vivo efficacy glioma model osteosarcoma tumor burden reduction

CBO-P11 Stock Solution Stability Enables Multi-Month Experimental Workflows

CBO-P11 stock solutions, following reconstitution and aliquoting, remain stable for up to 3 months when stored at -20°C . This stability profile supports multi-month longitudinal studies without requiring repeated compound procurement or fresh reconstitution. In contrast, many linear VEGF-derived peptides exhibit shorter shelf-life due to susceptibility to aggregation and proteolytic degradation, necessitating fresh preparation for each experimental series [1].

stability storage reconstitution long-term studies

Optimal Research Applications of CBO-P11 Based on Validated Performance Evidence


Targeted Nanoparticle Delivery Systems for Tumor Angiogenesis Imaging

CBO-P11 is optimally suited for constructing targeted nanoparticle delivery platforms where reproducible, single-step click-chemistry conjugation to azide-functionalized nanoparticles is required. Its pre-installed alkyne-functional near-infrared cyanine dye enables modular assembly of PVDF-based or other polymeric nanoparticles while retaining VEGFR-2 binding specificity, as validated in fluorescence uptake assays on porcine aortic endothelial cells [1]. Researchers developing tumor angiogenesis imaging probes or theranostic nanoparticles benefit from eliminating multi-step peptide derivatization workflows [2].

Orthotopic Glioma and Osteosarcoma Xenograft Studies

CBO-P11 is validated for in vivo efficacy studies in orthotopic glioma models (human intracranial and syngeneic) where it significantly blocks established tumor growth and improves survival [1]. Additionally, in osteosarcoma xenograft models, CBO-P11 administered at 2 mg/kg/day significantly reduces tumor burden when used alone or in combination with CaMKII inhibitors such as KN-93 [2]. These validated models provide a reliable experimental framework for evaluating anti-angiogenic therapeutic strategies.

VEGFR Subtype-Specific Signaling Dissection Studies

CBO-P11's differential binding profile (VEGFR-1 IC50 = 70 nM; VEGFR-2 IC50 = 1.3 µM) enables researchers to dissect the relative contributions of VEGFR-1 versus VEGFR-2 signaling in angiogenesis, in contrast to pan-VEGFR small-molecule inhibitors (e.g., tivozanib) that inhibit all three VEGFR subtypes with similar potency [1]. This application is particularly valuable for mechanistic studies investigating receptor-specific downstream pathways such as MAP kinase activation and endothelial cell migration [2].

Longitudinal Angiogenesis Studies Requiring Extended Compound Stability

CBO-P11's 3-month reconstituted stock solution stability at -20°C supports multi-month experimental workflows without the need for repeated procurement or fresh reconstitution [1]. This makes CBO-P11 an appropriate selection for laboratories conducting extended angiogenesis assays, chronic treatment studies in animal models, or multi-institutional collaborative projects where batch consistency across long experimental timelines is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBO-P11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.